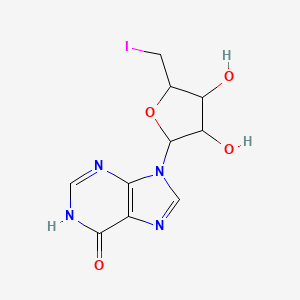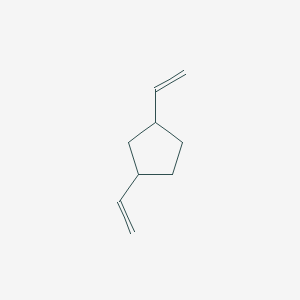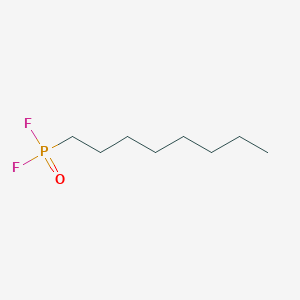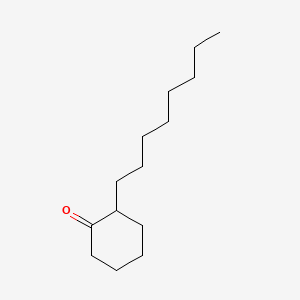![molecular formula C34H58N2O2 B14718600 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide CAS No. 21249-36-5](/img/structure/B14718600.png)
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is known for its potential pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide can be achieved through various synthetic routes. One common method involves the extraction of the compound from natural sources such as Phragmites australis. The extraction process typically involves the use of methanol (MeOH) at room temperature, followed by separation using column chromatography over silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve optimizing the extraction and purification processes to achieve higher yields and purity. This may include the use of advanced chromatographic techniques and large-scale extraction methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indole ring can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The indole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield reduced indole derivatives.
Scientific Research Applications
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is unique due to its long tetracosanamide chain, which may impart distinct physicochemical properties compared to other indole derivatives. This structural uniqueness could influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
21249-36-5 |
|---|---|
Molecular Formula |
C34H58N2O2 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide |
InChI |
InChI=1S/C34H58N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(38)35-27-26-30-29-36-33-25-24-31(37)28-32(30)33/h24-25,28-29,36-37H,2-23,26-27H2,1H3,(H,35,38) |
InChI Key |
QLZQXTNKCAWWES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


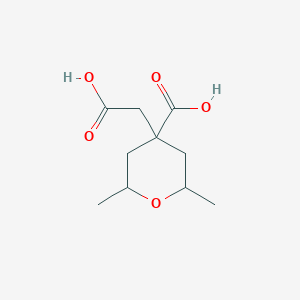
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

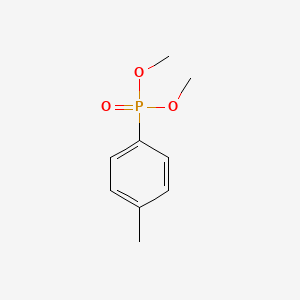
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
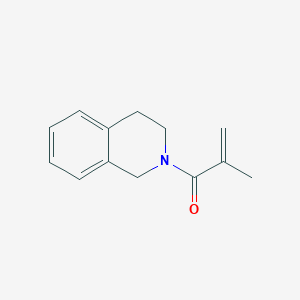

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
